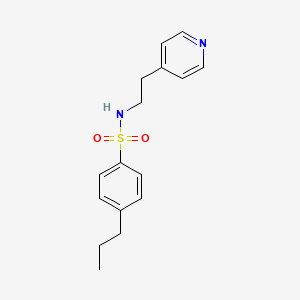

4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves various chemical reactions. One study describes the electrochemical synthesis of copper(II) and nickel(II) complexes with 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide, highlighting the method's efficiency and specificity (Dura´n et al., 1997).

Molecular Structure Analysis

The molecular structure of similar benzenesulfonamide derivatives has been extensively studied. For example, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide demonstrate significant hydrogen bonding and π-π stacking interactions, influencing the compound's overall conformation and stability (Jacobs et al., 2013).

Chemical Reactions and Properties

Various chemical reactions involving benzenesulfonamides have been reported. For instance, the formation of bis{4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide}copper(II) via electrochemical oxidation highlights the compound's reactivity and potential for forming complex structures (Dura´n et al., 1997).

Physical Properties Analysis

The physical properties of benzenesulfonamides depend on their molecular structure. Studies on similar compounds show that variations in molecular conformation can lead to differences in properties like melting points, solubility, and crystal structure (Jacobs et al., 2013).

Applications De Recherche Scientifique

Catalytic Applications

4-Propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide derivatives have been studied for their application in catalysis, particularly in transfer hydrogenation reactions. A study by Ruff et al. (2016) involved the synthesis of Cp*Ir(pyridinesulfonamide)Cl precatalysts, including derivatives similar to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. These precatalysts showed high activity in the transfer hydrogenation of various ketones, including aryl, diaryl, and α,β-unsaturated ketones, under base-free conditions. Remarkably, the catalysis experiments could be conducted in air without the need for dried and degassed substrates or basic additives, demonstrating the robustness and practical applicability of these catalytic systems (Ruff, Kirby, Chan, & O'Connor, 2016).

Antimicrobial and Anticancer Activity

Sulfonamide derivatives, including those related to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, have been explored for their biological activities. A study by Ijuomah, Ike, and Obi (2022) on N-pyridin-3-yl-benzenesulfonamide showcased significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although this study did not specifically mention 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, it highlights the potential of sulfonamide derivatives in antimicrobial applications (Ijuomah, Ike, & Obi, 2022). Furthermore, Ghorab and Al-Said (2012) investigated novel indenopyridine derivatives with a structure related to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, revealing significant anticancer activity against the breast cancer cell line MCF7, with some compounds showing higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-2-3-14-4-6-16(7-5-14)21(19,20)18-13-10-15-8-11-17-12-9-15/h4-9,11-12,18H,2-3,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYRKSLSFXKLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)

![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)